N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine is a chemical compound classified as an amine and an indene derivative. It features a cyclopropylmethyl group attached to the nitrogen atom of the amine, contributing to its unique structural and chemical properties. This compound is of interest in various scientific fields, including medicinal chemistry and organic synthesis.
The compound is synthesized through specific chemical reactions involving cyclopropylmethylamine and 2,3-dihydro-1H-indene-5-carbaldehyde. The synthesis typically employs reductive amination techniques, often utilizing reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride in solvents such as methanol or ethanol.
N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine falls under the category of organic compounds, specifically within the subcategories of amines and indene derivatives. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for research and potential applications in pharmaceuticals.
The primary method for synthesizing N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine involves the following steps:
The synthesis can be optimized for larger-scale production by employing continuous flow reactors and automated systems. This approach enhances yield and purity while ensuring consistent quality in industrial applications.
The molecular formula for N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine is C13H17N. Its molecular weight is approximately 187.28 g/mol.
| Property | Data |
|---|---|
| Molecular Formula | C13H17N |
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine |
| InChI | InChI=1S/C13H17N/c1-2-11-6-7-13(8-12(11)3-1)14-9-10-4-5-10/h6-8,10,14H,1-5,9H2 |
| InChI Key | FUURDZBSXPVHLT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)C=C(C=C2)NCC3CC3 |
The structure features a bicyclic indene system with a cyclopropylmethyl substituent on the nitrogen atom.
N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance:
These reactions highlight the versatility of N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine in synthetic organic chemistry.
The mechanism of action for N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amines involves its interaction with specific biological targets such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects depending on its application context.
Understanding the precise pathways and interactions is crucial for elucidating its potential therapeutic effects.
N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amines exhibits typical properties associated with amines and indene derivatives:
| Property | Value |
|---|---|
| Appearance | Typically a colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The compound's reactivity profile includes susceptibility to oxidation and reduction reactions due to the presence of both the amine group and the indene structure. This reactivity makes it a candidate for further functionalization in synthetic applications.
N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amines have several scientific uses:
This compound's distinct properties make it a valuable asset in both academic research and industrial applications.
Reductive amination serves as the cornerstone synthetic strategy for constructing the core structure of N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine (CAS 1156163-92-6). This method enables the convergent coupling of 2,3-dihydro-1H-inden-5-amine with cyclopropanecarbaldehyde through a two-step imine formation and reduction sequence. Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) emerges as the optimal system, achieving >85% yield while maintaining chemoselectivity—particularly crucial given the acid sensitivity of the cyclopropylmethyl group. The reaction exhibits superior performance compared to NaBH₄ in methanol, which promotes competitive dialkylation and ring-opening side reactions [1] [7].
Table 1: Reductive Amination Optimization Parameters
| Reducing Agent | Solvent | Additive | Yield (%) | Impurity Profile |
|---|---|---|---|---|
| NaBH(OAc)₃ | 1,2-Dichloroethane | None | 85-92% | <5% dialkylated product |
| NaBH₄ | Methanol | Acetic acid | 60-75% | 15-20% dialkylation |
| BH₃·NH₃ | THF | None | 70-78% | Cyclopropane ring degradation |
| PMHS/PhSiH₃ | Methanol | SnCl₂ catalyst | 82% | Minimal (<3%) |
Ketone variants of the indanone scaffold require modified conditions, with acetic acid catalysis (5-10 mol%) proving essential to overcome the reduced electrophilicity of ketone-derived imines. The hydrophobic nanomicelle-confined reductive amination (0.20 mol% Pd/C, Et₃SiH) demonstrates particular utility for water-sensitive cyclopropyl components, enhancing yields to 90% while enabling aqueous-phase reaction compatibility [7]. Recent innovations include cobalt nanoparticle-catalyzed protocols using H₂ (1-10 bar) and aqueous ammonia, achieving 99% selectivity for the primary amine—critical given the compound’s structural propensity toward dialkylation [7].
Structural optimization of the 2,3-dihydro-1H-indene backbone focuses on enhancing metabolic stability and target binding affinity. Strategic modifications include:
Cyclization strategies significantly enhance rigidity; pyrimidone-fused derivatives synthesized via paraformaldehyde-mediated annulation fix carbonyl orientations critical for hydrogen bonding with Arg265—a key interaction observed in molecular docking studies of enzyme binding pockets [4].
Sustainable synthesis advancements address critical environmental challenges in scaling N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine production:
Table 3: Green Metrics Assessment of Production Methods
| Parameter | Batch (DCE/NaBH(OAc)₃) | Continuous Flow (CPME/NaH₂PO₂) | Improvement Factor |
|---|---|---|---|
| PMI (kg/kg) | 32 | 8.5 | 3.8x |
| E-Factor | 8.2 | 1.0 | 8.2x |
| Energy Intensity (MJ/kg) | 148 | 43 | 3.4x |
| Carbon Footprint (kg CO₂-eq/kg) | 26.7 | 7.2 | 3.7x |
| Water Usage (L/kg) | 120 | 18 | 6.7x |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: